molecular formula C13H15N3O7 B14578947 O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine CAS No. 61494-00-6

O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine

Cat. No.: B14578947
CAS No.: 61494-00-6
M. Wt: 325.27 g/mol
InChI Key: BIGBIEZSRSYHOZ-JTQLQIEISA-N
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Description

O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrobenzoyl group, a methylcarbamoyl group, and an L-serine backbone. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine typically involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. One common method involves the following steps:

    Protection of the L-serine hydroxyl group: This can be achieved using a suitable protecting group such as a tert-butyldimethylsilyl (TBDMS) group.

    Nitration of the benzoyl group: The benzoyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the methylcarbamoyl group: This step involves the reaction of the nitrated benzoyl compound with methyl isocyanate under controlled conditions.

    Coupling with protected L-serine: The protected L-serine is then coupled with the methylcarbamoyl-nitrobenzoyl compound using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The methylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of target proteins and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Aldicarb: A carbamate insecticide with a similar carbamoyl group but different overall structure.

    Methomyl: Another carbamate insecticide with a similar functional group arrangement.

    Oxamyl: A carbamate pesticide with structural similarities.

Uniqueness

O-Methyl-N-[3-(methylcarbamoyl)-5-nitrobenzoyl]-L-serine is unique due to its combination of a nitrobenzoyl group and an L-serine backbone, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

61494-00-6

Molecular Formula

C13H15N3O7

Molecular Weight

325.27 g/mol

IUPAC Name

(2S)-3-methoxy-2-[[3-(methylcarbamoyl)-5-nitrobenzoyl]amino]propanoic acid

InChI

InChI=1S/C13H15N3O7/c1-14-11(17)7-3-8(5-9(4-7)16(21)22)12(18)15-10(6-23-2)13(19)20/h3-5,10H,6H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)/t10-/m0/s1

InChI Key

BIGBIEZSRSYHOZ-JTQLQIEISA-N

Isomeric SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N[C@@H](COC)C(=O)O

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(COC)C(=O)O

Origin of Product

United States

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